molecular formula C19H24O7 B1241914 Dihydroxymethylzearalenone

Dihydroxymethylzearalenone

Cat. No. B1241914
M. Wt: 364.4 g/mol
InChI Key: WFIUAGOQGGAREU-XZUJVHTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LL-Z1640-1 is a member of resorcinols and a macrolide. It has a role as a metabolite.

Scientific Research Applications

Combinatorial Biocatalysis

Rich et al. (2009) explored the application of combinatorial biocatalysis to produce a variety of dihydroxymethylzearalenone analogs. This process involved a unique enzyme-catalyzed oxidative ring opening of dihydroxymethylzearalenone, followed by further derivatization. The result was a library of cyclic bislactones and bislactams with modified ring structures, highlighting the potential of dihydroxymethylzearalenone in creating diverse chemical structures unattainable by conventional means (Rich et al., 2009).

Metabolic Pathways and Toxicology

Pfeiffer et al. (2009) reported that dihydroxymethylzearalenone undergoes extensive monohydroxylation in human liver microsomes. This study provided insights into the metabolic pathways of dihydroxymethylzearalenone and its potential toxicological relevance, emphasizing its interactions with human cytochrome P450 enzymes (Pfeiffer et al., 2009).

Influence on Reproductive Tissues

Gajęcka et al. (2015) focused on the effects of dihydroxymethylzearalenone on reproductive tissues in pre-pubertal female dogs. The study highlighted that low doses of zearalenone in commercial feeds stimulate metabolic processes and affect ovarian and uterine tissues, providing insights into the compound's influence on mammalian reproduction (Gajęcka et al., 2015).

Enzyme Interactions

Malekinejad et al. (2006) investigated the interaction of dihydroxymethylzearalenone with hydroxysteroid dehydrogenases in bovine and porcine granulosa cells. This study showed how zearalenone is converted into its hydroxylated metabolites, α-zearalenol and β-zearalenol, demonstrating the enzymatic biotransformation capabilities of dihydroxymethylzearalenone in different species (Malekinejad et al., 2006).

properties

Product Name

Dihydroxymethylzearalenone

Molecular Formula

C19H24O7

Molecular Weight

364.4 g/mol

IUPAC Name

(4S,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione

InChI

InChI=1S/C19H24O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h4,6,9-11,15,18,21-23H,3,5,7-8H2,1-2H3/b6-4+/t11-,15-,18+/m0/s1

InChI Key

WFIUAGOQGGAREU-XZUJVHTDSA-N

Isomeric SMILES

C[C@H]1CCCC(=O)[C@H]([C@H](C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O

Canonical SMILES

CC1CCCC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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